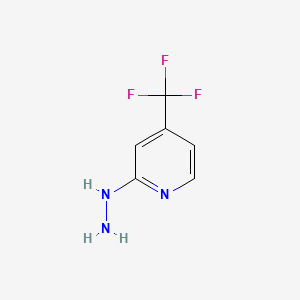

2-Hydrazinyl-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILPRUCOSGHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569116 | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-84-3 | |

| Record name | Pyridine, 2-hydrazinyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Hydrazinyl-4-(trifluoromethyl)pyridine

CAS Number: 89570-84-3

This technical guide provides a comprehensive overview of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical properties, synthesis, and potential biological applications, with a focus on its role as a versatile building block in the creation of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity. These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles.[1]

| Property | Value |

| CAS Number | 89570-84-3 |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

Synthesis

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding 2-halopyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent) in ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed by evaporation. The resulting residue is partitioned between ethyl acetate and water. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product. A reported yield for this reaction is 97%.[2]

Reactivity and Applications in Drug Discovery

The hydrazinyl group in this compound serves as a versatile functional handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and triazoles. These scaffolds are prevalent in many biologically active molecules.

The trifluoromethylpyridine motif is a key component in numerous agrochemicals and pharmaceuticals.[1] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of molecules to their biological targets.[1]

While direct biological data for this compound is limited in the public domain, structurally related hydrazinyl-pyrimidine compounds have been shown to exhibit inhibitory activity against kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as Dihydrofolate Reductase (DHFR).

Potential Kinase Inhibition Mechanism

Hydrazinylpyridine derivatives may act as kinase inhibitors by competing with ATP for binding to the kinase domain. The pyridine nitrogen and the hydrazinyl group can form crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylphenyl moiety can occupy the hydrophobic pocket.

Caption: Potential competitive inhibition of a kinase by a this compound derivative.

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its chemical properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its potential in medicine.

References

In-Depth Technical Guide to the Physical Properties of 2-Hydrazinyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.

Core Physical Properties

Quantitative data for this compound is limited, with some properties currently available only as predicted values. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₃N₃ | [1][2] |

| Molecular Weight | 177.13 g/mol | [1][2] |

| CAS Number | 89570-84-3 | [1] |

| Boiling Point | 183°C (Predicted) | |

| Density | 1.46 g/cm³ (Predicted) | |

| Appearance | Light brown to brown solid-liquid mixture |

Note: There is a notable lack of experimentally verified data for the melting point and solubility of this compound in publicly accessible literature. Researchers are advised to perform their own experimental determinations of these properties. It is also critical to distinguish this compound from its analogue, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, which has a reported melting point of 99-101°C.[3]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a general method for its synthesis has been described.

General Synthesis of this compound

This protocol outlines a common method for the synthesis of hydrazinylpyridines from their corresponding chloropyridine precursors.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Hydrazine hydrate

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The ethanol is removed by evaporation under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation to yield the product, this compound.[4]

Note: The crude product from this synthesis is often used in subsequent reactions without further purification.[4] For the determination of physical properties, purification by a suitable method, such as recrystallization or column chromatography, would be necessary.

Synthesis Workflow

The synthesis of this compound can be represented by the following logical workflow.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]

- 2. PubChemLite - this compound (C6H6F3N3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]

- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 2-Hydrazinyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-hydrazinyl-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed synthesis protocol, and its role in synthetic chemistry.

Core Compound Data

Quantitative data for this compound are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 177.13 g/mol | [1][2][3] |

| Molecular Formula | C₆H₆F₃N₃ | [1][2][3] |

| CAS Number | 89570-84-3 | [1][2][3] |

| Canonical SMILES | C1=CC(=NC(=C1)NN)C(F)(F)F | |

| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 50.94 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine, with hydrazine hydrate.

General Synthesis Protocol[1]

This protocol describes a general method for the synthesis of 2-hydrazinylpyridine derivatives.

Materials:

-

2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Hydrazine hydrate (a suitable excess, e.g., 10 eq)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyridine in ethanol, add hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The ethanol is removed by evaporation under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation to yield the product, this compound. The product can be used in subsequent reactions without further purification.[1]

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The hydrazine moiety is a versatile functional group that can undergo a range of chemical transformations, including cyclization reactions to form pyrazoles, triazoles, and other ring systems. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

While a specific signaling pathway directly modulated by this compound is not extensively documented, its utility lies in the generation of more complex molecules that are designed to interact with biological targets. The diagram below illustrates its role as a key intermediate in the synthesis of a hypothetical bioactive molecule.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not available in the search results. However, based on the SDS for similar compounds, such as 2-hydrazino-4-(trifluoromethyl)pyrimidine and hydrazine, the following hazards should be considered[4][7][8]:

-

Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][7]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

References

- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - CAS:89570-84-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]

- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-4-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydrazinyl-4-(trifluoromethyl)pyridine. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide focuses on its predicted solubility based on its chemical structure, presents available qualitative data, and offers a detailed, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₆F₃N₃. Its structure, featuring a pyridine ring substituted with a hydrazinyl (-NHNH₂) group and a trifluoromethyl (-CF₃) group, makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a critical parameter, influencing its utility in synthesis, purification, formulation, and biological assays.

Predicted Solubility Profile

While specific quantitative data is scarce, an analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in common organic solvents.

-

Polarity and Hydrogen Bonding: The presence of the pyridine ring and the hydrazinyl group introduces polarity and the capacity for hydrogen bonding. The nitrogen atom in the pyridine ring and the two nitrogen atoms in the hydrazinyl group can act as hydrogen bond acceptors, while the amine protons of the hydrazinyl group can act as hydrogen bond donors.

-

Influence of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen. It is also a lipophilic moiety, which may enhance solubility in less polar organic solvents.

Based on these structural features, the following general solubility trends can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding. The synthesis of the related compound, 2-hydrazinylpyridine, is often carried out in ethanol, suggesting that this compound would also be soluble in this solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected in these solvents due to the compound's polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in nonpolar solvents due to the polar nature of the molecule.

-

Aqueous Solutions: Product information from chemical suppliers indicates that this compound is soluble in aqueous acid.[1][2] This is consistent with the basic nature of the pyridine and hydrazinyl groups, which can be protonated to form more soluble salts.

Available Solubility Data

| Solvent System | Qualitative Solubility |

| Aqueous Acid | Soluble[1][2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a common method for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests good solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. Its solubility in aqueous acid is a key characteristic for its handling and use in certain applications. For researchers and drug development professionals who require precise solubility data, the provided experimental protocol offers a reliable method for its determination. This information is crucial for the effective application of this compound in research and development.

References

Stability and Storage of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Hydrazinyl-4-(trifluoromethyl)pyridine. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89570-84-3 |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| Appearance | Solid (form may vary) |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on available safety data sheets and information for structurally similar compounds, the following conditions are recommended:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. For extended periods (over 2 years), storage at -20°C under an inert atmosphere is recommended, based on data from analogous compounds[1]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-mediated degradation[1]. |

| Light Exposure | Keep in a tightly sealed, light-resistant container to protect from photolytic degradation[1]. |

| Moisture | Store in a dry environment and handle in a manner that minimizes exposure to moisture, as the compound is susceptible to hydrolysis[1]. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in the public domain, information from a closely related compound, 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, suggests that it is stable for over two years when stored at -20°C under an inert atmosphere. However, it is known to degrade upon prolonged exposure to light or moisture[1].

The trifluoromethyl group on the pyridine ring is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic aromatic substitution. This chemical property may influence its degradation pathways[2].

Potential Degradation Pathways:

-

Hydrolysis: The hydrazinyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions. A potential degradation product from a similar pyrimidine compound is the corresponding diol[1].

-

Oxidation: The hydrazinyl moiety is prone to oxidation, which can be accelerated by atmospheric oxygen, metal ions, or other oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The presence of nitrogen in the aromatic ring can influence the rate and products of photodegradation[3].

The following diagram illustrates a generalized workflow for investigating these potential degradation pathways through forced degradation studies.

Caption: A generalized workflow for forced degradation studies to determine the stability and degradation pathways of a drug substance.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

Forced Degradation (Stress Testing) Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be adjusted based on the lability of the compound.

4.2.1. Acidic and Basic Hydrolysis

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, and 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

4.2.2. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 12 hours.

-

Withdraw aliquots at suitable intervals.

-

Dilute with the mobile phase for analysis.

4.2.3. Thermal Degradation

-

Place a known amount of the solid compound in a petri dish.

-

Expose to dry heat at 80°C in an oven for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

4.2.4. Photolytic Degradation

-

Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Biological Context and Potential Signaling Pathways

Compounds containing a hydrazinyl-pyrimidine or hydrazinyl-pyridine motif have been investigated for various biological activities, notably as kinase inhibitors[1]. The hydrazinyl group can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of kinases.

A related compound, a hydrazinyl-pyrimidine, has shown inhibitory activity against tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. Therefore, it is plausible that this compound could also function as a kinase inhibitor. The diagram below illustrates a representative signaling pathway that could be inhibited by such a compound.

References

- 1. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]

In-Depth Technical Guide: Safety Profile of 2-Hydrazinyl-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 2-Hydrazinyl-4-(trifluoromethyl)pyridine (CAS No. 89570-84-3). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in their work. It is important to note that a complete, officially compiled Safety Data Sheet (SDS) was not publicly available at the time of this writing. Therefore, this guide has been meticulously compiled from supplier safety information and data on structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available data indicates several potential health risks associated with exposure.

GHS Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Summary of Hazards:

| Hazard Category | GHS Classification | Description |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.

| Property | Value |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| CAS Number | 89570-84-3 |

| Appearance | Not specified (likely a solid) |

| Purity | Typically >95% |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid direct contact with the substance.

-

Do not breathe dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended workflow for donning and doffing Personal Protective Equipment when handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Handling Protocol for Hazardous Pyridine Derivatives

This protocol provides a general framework for handling hazardous pyridine derivatives like this compound.

Methodology:

-

Preparation: Before starting any experiment, ensure that the work area is clean and all necessary equipment and reagents are readily available. The experiment should be conducted in a certified chemical fume hood.

-

Weighing: Weigh the required amount of this compound in a tared container inside the fume hood. Use appropriate anti-static measures if the compound is a fine powder.

-

Dissolution: Add the solvent to the reaction vessel first, followed by the slow addition of the pyridine derivative. If the reaction is air or moisture sensitive, perform this step under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Carry out the reaction under the specified conditions (e.g., temperature, stirring). Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up: After the reaction is complete, quench the reaction mixture carefully. Perform extractions and washes as required. All aqueous waste should be collected for proper disposal.

-

Waste Disposal: Dispose of all chemical waste, including contaminated materials, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.

Synthesis of this compound

A general procedure for the synthesis of 2-hydrazinylpyridine derivatives has been reported and can be adapted for this specific compound.[1]

Reaction Scheme:

Procedure:

-

To a solution of 2-Chloro-4-(trifluoromethyl)pyridine in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

-

The product can be purified further if necessary, for example, by column chromatography.[1]

Toxicological Information

Disclaimer

The information provided in this technical guide is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is not exhaustive and should be used as a supplement to, not a replacement for, a comprehensive risk assessment. Users are responsible for their own safety and for complying with all applicable regulations. The author and publisher of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

Spectroscopic Profile of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydrazinyl-4-(trifluoromethyl)pyridine (CAS No: 89570-84-3). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which serve as a valuable reference for its characterization. The methodologies provided are based on standard analytical protocols for pyridine derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆F₃N₃

-

Molecular Weight: 177.13 g/mol

-

CAS Number: 89570-84-3

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and offer insights into the expected spectral characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 | d | 1 | H6 |

| ~6.8 | s | 1 | H3 |

| ~6.7 | d | 1 | H5 |

| ~6.5 | br s | 1 | NH |

| ~4.5 | br s | 2 | NH₂ |

Solvent: CDCl₃. Predicted data is based on standard NMR prediction software.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C2 |

| ~150 (q, JCF ≈ 35 Hz) | C4 |

| ~148 | C6 |

| ~123 (q, JCF ≈ 272 Hz) | CF₃ |

| ~110 | C5 |

| ~105 (q, JCF ≈ 4 Hz) | C3 |

Solvent: CDCl₃. Predicted data is based on standard NMR prediction software. 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1620 - 1600 | Strong | C=N stretch (pyridine ring) |

| 1580 - 1560 | Strong | N-H bend |

| 1350 - 1250 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-F stretch |

Predicted data based on computational vibrational frequency analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ |

| 162 | 40 | [M - NH]⁺ |

| 147 | 25 | [M - N₂H₂]⁺ |

| 108 | 60 | [M - CF₃]⁺ |

Prediction based on Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (100-200 mg) and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The spectrum is recorded, and the molecular ion and fragmentation pattern are analyzed.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the chemical structure.

This guide provides a foundational spectroscopic dataset and standardized protocols for the analysis of this compound. Researchers and scientists can utilize this information for compound verification, quality control, and as a basis for further studies in drug discovery and development.

A Technical Guide to 2-Hydrazinyl-4-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction: 2-Hydrazinyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable pharmacophore.[1][2] This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Commercial Availability

This compound is available from various commercial chemical suppliers. The following table summarizes a selection of vendors.

| Supplier | Purity/Grade | Catalog Number (Example) |

| Sigma-Aldrich | 99% | Not specified |

| Thermo Fisher Scientific | 97% | H61287.03 |

| ChemicalBook | Varies | CB8180089 |

| Lab Pro Inc. | Min. 98.0% (GC) | H1574-5G |

| BLD Pharm | ≥98% | Not specified |

| CD BioGlyco | ≥98% | Not specified |

| Agno Pharma | Not specified | Not specified |

| ChemUniverse | Not specified | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 89570-84-3 | [3] |

| Molecular Formula | C6H6F3N3 | [3] |

| Molecular Weight | 177.13 g/mol | [3] |

| Physical State | Solid | [4] |

| Color | White | [4] |

| Melting Point | 99-101 °C | [5] |

| SMILES String | NNc1nccc(n1)C(F)(F)F | [5] |

| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below.

General Synthesis of 2-Hydrazinylpyridine Derivatives:

A common method for synthesizing 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine precursor with hydrazine hydrate.[6]

-

Reaction Scheme:

-

Experimental Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (an excess, e.g., 2 mL per 1.1 mmol of the chloropyridine) dropwise at room temperature.[6]

-

The reaction mixture is then refluxed until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]

-

After completion, the mixture is cooled, and the ethanol is removed by evaporation.[6]

-

The resulting residue is partitioned between ethyl acetate and water.[6]

-

The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[6] The product can be used in subsequent reactions without further purification.[6]

-

Applications in Drug Development

Trifluoromethylpyridine derivatives are recognized for their therapeutic potential, particularly as antiviral and antitumor agents.[1] While specific signaling pathways for this compound are not extensively detailed in the provided search results, related compounds with a hydrazinyl-pyrimidine motif have shown activity as kinase inhibitors.[7] For instance, they can exhibit selective inhibition of tyrosine kinases like EGFR and VEGFR2 by chelating magnesium ions in the ATP-binding site.[7] Additionally, some analogs have demonstrated antibacterial activity, potentially through the inhibition of dihydrofolate reductase (DHFR).[7]

The general mechanism of action for a kinase inhibitor involves blocking the action of one or more protein kinases, thereby interfering with signaling pathways that control cell growth, proliferation, and differentiation.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]

The Rising Potential of 2-Hydrazinyl-4-(trifluoromethyl)pyridine Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, 2-Hydrazinyl-4-(trifluoromethyl)pyridine and its derivatives are emerging as a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current state of research, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The strategic incorporation of a trifluoromethyl group into the pyridine ring is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The addition of a hydrazinyl moiety introduces a reactive site for further molecular elaboration and potential interaction with biological targets. This unique combination of functional groups makes these derivatives attractive candidates for drug development.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of pyridine derivatives bearing hydrazone and other related functionalities against various cancer cell lines. While specific data for this compound is still emerging, related structures have shown significant promise. For instance, 2,4-diarylaminopyrimidine-based hydrazones have demonstrated exceptional anti-proliferative effects against FAK-overexpressing TPC-1 thyroid cancer cells.[2] Similarly, hydrazino-fused pyrimidines have shown potent cytotoxicity against MCF-7 and HepG-2 cancer cell lines.[3]

| Compound Class | Cancer Cell Line | Activity (IC50) |

| 2,4-Diarylaminopyrimidine Hydrazones | TPC-1 (Thyroid Cancer) | 0.113 - 1.460 µM[2] |

| Hydrazino-fused Pyrimidines | MCF-7 (Breast Cancer) | 16.61 - 19.67 µg/mL[3] |

| Hydrazino-fused Pyrimidines | HepG-2 (Liver Cancer) | 14.32 - 19.24 µg/mL[3] |

| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines | H-460, HT-29, HepG2, SGC-7901 | 0.015 - 4.09 µM[4] |

| Thiazolo[4,5-d]pyrimidine Derivatives | Various (NCI-60 panel) | Varies[5] |

| 1,2,4-Triazole Pyridine Derivatives | B16F10 (Melanoma) | 41.12 - 61.11 µM[6] |

Antimicrobial Activity

The trifluoromethylpyridine scaffold is a key component in a number of compounds exhibiting potent antibacterial and antifungal activity.[7][8][9] Derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.

| Compound Class | Bacterial Strain | Activity (MIC / EC50) |

| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.3 - 4.9 µg/mL[7] |

| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Ralstonia solanacearum | EC50: 26.2 µg/mL[8] |

| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Xanthomonas axonopodis pv. citri | EC50: 10.11 µg/mL[8] |

| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Xanthomonas oryzae pv. oryzae | EC50: 7.2 µg/mL[8] |

| Hydrazone Derivatives | Staphylococcus aureus | MIC: 3.13 µg/mL[10] |

| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | MIC: 3.13 µg/mL[10] |

Enzyme Inhibition

The hydrazone moiety is a well-known pharmacophore that can interact with various enzymes, leading to their inhibition. Derivatives of hydrazinylpyridines have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs), which are targets for the treatment of neurological disorders, and α-amylase, a target for diabetes management.[11][12][13]

| Compound Class | Enzyme Target | Activity |

| Hydrazone Derivatives | Monoamine Oxidase A (hMAO-A) | IC50: 0.028 - 0.342 µM[12] |

| Hydrazone Derivatives | α-Amylase | IC50: 5.14 µM[13] |

| 2-Hydrazinopyridine | Copper Amine Oxidases | Irreversible inhibitor[14] |

| Phenylhydrazine | Monoamine Oxidase | Irreversible inhibitor[11] |

Experimental Protocols

General Synthesis of Hydrazone Derivatives

A common method for the synthesis of hydrazone derivatives involves the condensation reaction between a hydrazine-containing compound and a carbonyl compound (aldehyde or ketone). For the synthesis of 2-(2-arylidenehydrazinyl)-4-(trifluoromethyl)pyridine derivatives, this compound would be reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The reaction mixture is typically refluxed for several hours, and the resulting product can be purified by recrystallization.[13][15]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium.

-

A standardized inoculum of the target microorganism is added to each well.

-

The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Future Directions

The preliminary data on this compound derivatives and related compounds are highly encouraging. Future research should focus on the synthesis of a broader library of these derivatives and their systematic evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to elucidate their precise modes of action, which will be instrumental in advancing the most promising candidates into further preclinical and clinical development.

References

- 1. nbinno.com [nbinno.com]

- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-ヒドラジノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Role of Trifluoromethylation in Pyridine-Based Scaffolds.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, offers a powerful toolset for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in drug design and development.

Core Physicochemical and Pharmacokinetic Impact of the -CF3 Group

The trifluoromethyl group exerts a profound influence on the molecular properties of the parent pyridine ring, primarily through its potent electron-withdrawing nature and its high lipophilicity. These changes are critical for enhancing a compound's drug-like characteristics.[1][2][3]

Key Effects:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This deactivates the aromatic ring, blocks potential sites of metabolism, and often leads to a longer in vivo half-life, improving patient compliance by reducing dosing frequency.[2][4][5]

-

Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3][6] This enhancement in lipophilicity can improve a molecule's permeability across biological membranes, which is crucial for absorption, distribution, and penetration of the blood-brain barrier.[1][5]

-

Modulation of Basicity (pKa): As a powerful electron-withdrawing group (Hammett constant σp = 0.54), the -CF3 moiety significantly reduces the electron density of the pyridine ring.[7][8] This decreases the basicity of the pyridine nitrogen, lowering its pKa. This alteration can be critical for avoiding off-target interactions (e.g., with the hERG channel) and fine-tuning the ionization state of the molecule at physiological pH.

-

Improved Binding Affinity: The electronic and steric properties of the -CF3 group can lead to more potent interactions with biological targets.[1] It can participate in favorable electrostatic interactions or occupy hydrophobic pockets within an enzyme or receptor active site, thereby enhancing binding affinity and, consequently, biological activity.[3] For example, in one study, converting a methyl group to a trifluoromethyl group on a pyridine moiety increased PI3Kδ potency by fivefold.[7]

The following diagram illustrates the causal relationships between the -CF3 group's intrinsic properties and its downstream effects on a drug candidate's profile.

Quantitative Data on Physicochemical Properties

The addition of a trifluoromethyl group results in predictable and quantifiable changes to a molecule's pKa and lipophilicity (logD). The following table summarizes experimental data for a series of 2-substituted pyridines, clearly demonstrating the impact of fluorination.

| Compound | Structure | Substituent (R) | pKa | logD (pH 7.4) |

| 1 |  | -SCH3 | 3.69 | 1.69 |

| 2 |  | -SCF2H | 1.95 | 1.95 |

| 3 |  | -SCF3 | 0.97 | 2.13 |

| Data sourced from a study on 2-(thiofluoroalkyl)pyridines.[9] |

As shown, replacing the methylthio (-SCH3) group with a trifluoromethylthio (-SCF3) group causes a dramatic decrease in pKa by 2.72 units and a significant increase in logD by 0.44 units .[9] This highlights the strong electron-withdrawing and lipophilic contributions of the -CF3 group.

Impact on Biological Activity: Structure-Activity Relationship (SAR)

The electronic and steric effects of the trifluoromethyl group are often leveraged to enhance the potency of enzyme inhibitors. The table below presents SAR data for a series of pyridine-based inhibitors, where substitution patterns are explored to optimize activity.

| Compound ID | Pyridine Substitution | R1 | R2 | IC50 (nM) |

| 4a | 4-CF3 | H | Phenyl | 91.9 |

| 4b | 4-CF3 | H | 4-Fluorophenyl | 82.4 |

| 4c | 4-CF3 | CH3 | 4-Fluorophenyl | 9.0 |

| 4d | 4-CF3 | NO2 | 4-Fluorophenyl | 4.9 |

| IC50 values represent antiproliferative activity against a specific cancer cell line. Data is illustrative, adapted from literature examples.[10] |

These data illustrate that in this particular scaffold, the presence of a 4-CF3 group is a common feature in potent compounds. Further optimization through substitutions at other positions (R1 and R2) leads to a significant increase in potency, with compounds 4c and 4d demonstrating single-digit nanomolar activity.[10]

Experimental Protocols

Synthesis of a Trifluoromethylpyridine Intermediate

Detailed and reliable synthetic procedures are crucial for accessing these valuable building blocks. The following is a representative protocol for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

Reaction: Conversion of 5-nitro-3-(trifluoromethyl)pyridin-2-ol to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[4]

Materials:

-

5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

-

Thionyl chloride (SOCl2) (18.45 mL, 253 mmol)

-

N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

-

Add N,N-dimethylformamide (DMF) as a catalyst.

-

Stir the reaction mixture at 100°C for 10 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate (EA) and saturated NaHCO3 solution for extraction.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The resulting crude product (2.46 g, 86% yield) can be used in subsequent steps without further purification.[4]

Human Liver Microsome (HLM) Stability Assay

This assay is a standard in vitro method to determine a compound's susceptibility to Phase I metabolism, providing key data on metabolic stability.[1][11]

Materials & Equipment:

-

Pooled Human Liver Microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Positive control compounds (e.g., Dextromethorphan)

-

Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare the HLM incubation medium containing phosphate buffer and microsomal protein (e.g., 0.5 mg/mL). Prepare the test compound solution by diluting the stock to the desired concentration (e.g., 1 µM final concentration).[7][12]

-

Pre-incubation: Add the HLM solution and test compound to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks the T=0 time point.

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 3-5 volumes of ice-cold ACN with IS.[7][13]

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[11]

Conclusion

The trifluoromethyl group is a privileged substituent in the design of pyridine-based therapeutics and agrochemicals. Its ability to concurrently enhance metabolic stability, increase lipophilicity, modulate basicity, and improve binding affinity makes it an invaluable tool for medicinal chemists. By understanding the fundamental principles outlined in this guide and utilizing robust experimental protocols, researchers can effectively harness the "trifluoromethyl effect" to overcome common drug development hurdles and engineer molecules with superior performance and pharmacokinetic profiles.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. mercell.com [mercell.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the hydrazinyl group attached to a pyridine ring, a critical functional moiety in medicinal chemistry and organic synthesis. This document details the synthesis of hydrazinylpyridines, their key reactions, influencing factors, and applications in drug discovery, supported by experimental protocols and quantitative data.

Introduction

The hydrazinylpyridine scaffold is a cornerstone in the development of novel therapeutics and complex organic molecules. The interplay between the electron-deficient pyridine ring and the nucleophilic hydrazinyl group imparts a unique chemical character, making these compounds versatile building blocks. The nitrogen atom of the pyridine ring withdraws electron density, influencing the reactivity of the exocyclic hydrazinyl group, while the hydrazinyl moiety, in turn, affects the substitution patterns of the pyridine ring. This guide will explore the rich chemistry of hydrazinylpyridines, providing researchers with the foundational knowledge to leverage their synthetic potential.

Synthesis of Hydrazinylpyridines

The most prevalent method for the synthesis of hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of halopyridines with hydrazine hydrate. The reaction is typically facilitated by the presence of electron-withdrawing groups on the pyridine ring, which activate the ring towards nucleophilic attack.

General Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

A common laboratory-scale synthesis of 2-hydrazinopyridine is outlined below.

Reaction Scheme:

Materials:

-

2-Chloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Butan-1-ol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-chloropyridine (e.g., 20 g, 0.176 mol) in butan-1-ol (e.g., 200 mL) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.[1]

-

Hydrazine hydrate (e.g., 110 kg for a large-scale reaction, maintaining a molar excess) is added to the solution.[1]

-

The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 48 hours), with the progress monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is extracted multiple times with ethyl acetate.[1]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-hydrazinopyridine as an oil.[1]

Typical Yields: 78-96%[1]

Experimental Workflow for Synthesis of 2-Hydrazinopyridine

Caption: Workflow for the synthesis of 2-hydrazinopyridine.

Reactivity of the Hydrazinyl Group

The hydrazinyl group on the pyridine ring is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is modulated by the electronic nature of the pyridine ring and the specific reaction conditions.

Nucleophilicity and Basicity

The hydrazinyl group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal nitrogen (-NH2) is generally more nucleophilic and basic than the internal nitrogen (-NH-). The pKa of the conjugate acid of 2-hydrazinopyridine is approximately 6.85, indicating it is a moderately strong base. Substituents on the pyridine ring can significantly alter this basicity and, consequently, the nucleophilicity. Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it.

| Compound | Substituent | pKa |

| 2-Hydrazinopyridine | H | 6.85 |

| 2-Hydrazino-4-methylpyridine | 4-CH3 | ~7.2 |

| 2-Hydrazino-5-nitropyridine | 5-NO2 | ~4.5 |

Note: Approximate pKa values are extrapolated from related compounds and electronic effects.

Hydrazone Formation

One of the most fundamental reactions of hydrazinylpyridines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon.

General Reaction Scheme:

General Experimental Protocol: Hydrazone Synthesis

-

The hydrazinylpyridine is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of acid (e.g., acetic acid) is added.

-

The aldehyde or ketone is added to the solution, and the mixture is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, standard workup procedures involving extraction and purification by chromatography or recrystallization are employed.

Mechanism of Hydrazone Formation

Caption: Mechanism of hydrazone formation.

Cyclization Reactions

Hydrazinylpyridines are invaluable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

The reaction of 2-hydrazinopyridines with carboxylic acids or their derivatives, followed by cyclization, is a common route to[1][2][3]triazolo[4,3-a]pyridines.

General Experimental Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines

-

Acylation: 2-Hydrazinopyridine is reacted with an acyl chloride or carboxylic acid (in the presence of a coupling agent) in a suitable solvent like dichloromethane or acetonitrile to form the corresponding acyl hydrazide.

-

Cyclization: The isolated acyl hydrazide is then heated in a high-boiling solvent such as phosphorus oxychloride or polyphosphoric acid to effect cyclodehydration.[4] Alternatively, a modified Mitsunobu reaction can be employed for milder conditions.[4][5]

Reaction Pathway for Triazolopyridine Synthesis

Caption: Synthesis of triazolopyridines.

Hydrazinylpyridines can also undergo cyclization reactions to form other important heterocyclic cores like pyrazolo[1,5-a]pyridines and indazoles, often through reactions with 1,3-dicarbonyl compounds or related synthons. For instance, a copper-mediated cyclization of hydrazine with enediynones provides a route to pyrazolo[1,5-a]pyridines.[6] The synthesis of indazoles can be achieved through the cyclization of hydrazones derived from ortho-substituted benzaldehydes.

Electrophilic Substitution on the Pyridine Ring

The hydrazinyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine nitrogen is a deactivating group, making electrophilic substitution on the pyridine ring challenging.[7][8] Electrophilic attack typically occurs at the 3- and 5-positions, which are meta to the ring nitrogen. The presence of the activating hydrazinyl group at the 2-position directs incoming electrophiles to the 3- and 5-positions. However, under strongly acidic conditions, the hydrazinyl group can be protonated, which deactivates it.

Regioselectivity of Electrophilic Substitution

Caption: Regioselectivity in electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The hydrazinylpyridine scaffold can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Hydrazine itself can be used as a coupling partner with halopyridines to synthesize hydrazinylpyridines. The development of efficient catalysts has allowed for these reactions to be carried out under milder conditions with a broader substrate scope.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Buchwald-Hartwig amination cycle.

Applications in Drug Discovery

The versatile reactivity of the hydrazinyl group on a pyridine ring makes it a valuable synthon in the synthesis of numerous biologically active compounds. Hydrazinylpyridine derivatives have been investigated for their potential as antitubercular, anticancer, and antimicrobial agents.[9][10][11]

For example, the synthesis of various hydrazide-hydrazone derivatives from acetylpyridine has been explored for their antitumor activity.[11] Furthermore, pyridine-appended 2-hydrazinylthiazole derivatives have been designed and synthesized as potential antimycobacterial agents.[9] The development of a practical synthesis for a 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine intermediate highlights its importance in the scale-up production of drug candidates.[12]

Conclusion

The hydrazinyl group on a pyridine ring is a multifaceted functional group with a rich and diverse reactivity profile. Its nucleophilic nature allows for a wide range of transformations, including hydrazone formation and the construction of complex heterocyclic systems. The electronic interplay with the pyridine ring governs its reactivity and the regioselectivity of further substitutions. The synthetic accessibility of hydrazinylpyridines and their utility in constructing medicinally relevant scaffolds underscore their continued importance in modern drug discovery and development. This guide provides a foundational understanding for researchers to effectively utilize the chemistry of hydrazinylpyridines in their synthetic endeavors.

References

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]

- 6. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Relevance of Pyrazoles from 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of hydrazines with dicarbonyl compounds, a classic transformation known as the Knorr pyrazole synthesis, provides a robust and versatile route to a wide array of pyrazole derivatives.[1][2] These five-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The incorporation of a trifluoromethyl group into the pyridine ring of the starting hydrazine, specifically 2-Hydrazinyl-4-(trifluoromethyl)pyridine, offers a pathway to novel pyrazole derivatives with potentially enhanced pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4]

This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles via the cyclocondensation of this compound with various dicarbonyl compounds. Additionally, it explores the potential applications of the resulting products in drug discovery, particularly in the context of cancer therapy, by examining their inhibitory effects on key signaling pathways.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2-chloro-4-(trifluoromethyl)pyridine.

General Procedure: